molecular formula C19H22F3N3O B2782965 (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1334371-84-4

(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2782965
CAS No.: 1334371-84-4
M. Wt: 365.4
InChI Key: BPSARBYDWGAZJH-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a methyl group bearing a 2-ethyl-1H-imidazole moiety. The piperidine is linked via a methanone bridge to a 2-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl-imidazole substitution may influence receptor binding specificity.

Properties

IUPAC Name

[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c1-2-17-23-9-12-25(17)13-14-7-10-24(11-8-14)18(26)15-5-3-4-6-16(15)19(20,21)22/h3-6,9,12,14H,2,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSARBYDWGAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, with the CAS number 1334371-84-4, is a synthetic organic molecule characterized by its unique structural features, including a trifluoromethyl group and an imidazole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C19H22F3N3O
  • Molecular Weight: 365.4 g/mol
  • SMILES Notation: CCc1nccn1CC1CCN(C(=O)c2ccccc2C(F)(F)F)CC1

Biological Activity Overview

The biological activity of (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown effectiveness against breast cancer cell lines such as MDA-MB-231. The compound induces apoptosis and affects cell cycle progression, demonstrating its potential as a therapeutic agent in oncology.

  • Microtubule Destabilization: The compound has been observed to interfere with microtubule assembly at concentrations around 20 μM, suggesting that it may act as a microtubule-destabilizing agent .
  • Caspase Activation: In apoptosis assays, significant enhancement of caspase-3 activity was noted, indicating that the compound triggers programmed cell death pathways in cancer cells .
  • Cell Cycle Arrest: The compound has been reported to cause cell cycle arrest at specific phases, further contributing to its anticancer properties .

Pharmacological Studies

A range of pharmacological studies has been conducted to evaluate the compound's efficacy and safety profile.

Table 1: Summary of Pharmacological Studies

Study ReferenceCell LineConcentration (μM)Effect Observed
MDA-MB-2311.0Morphological changes
MDA-MB-23110.0Caspase-3 activation (1.33–1.57x)
Various Cancer Cells20.0Microtubule assembly inhibition (40.76–52.03%)

Case Studies

Several case studies have documented the use of similar compounds in clinical settings, providing insights into their potential therapeutic applications.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, compounds structurally related to (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone showed promising results in terms of tumor reduction and patient survival rates. The study emphasized the importance of further exploration into the pharmacokinetics and long-term effects of these compounds .

Case Study 2: Neurodegenerative Disorders

Research has also explored the neuroprotective effects of related imidazole-containing compounds in models of neurodegenerative diseases. These studies suggest that similar mechanisms may be at play in modulating neuroinflammation and neuronal survival .

Scientific Research Applications

Pharmacological Activity

Research indicates that this compound may exhibit significant pharmacological properties. It has been identified as a potential inhibitor of key biological pathways, making it a candidate for drug development. For instance, studies have shown its potential as a modulator of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .

Antimicrobial Properties

Recent investigations into related compounds have highlighted the imidazole moiety's role in antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone could possess similar properties .

Synthesis and Derivative Development

The synthesis of (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves complex organic reactions that allow for the creation of diverse derivatives. Recent advancements in synthetic methodologies emphasize the use of Ugi-tetrazole reactions to produce a variety of functionalized scaffolds, including those with imidazole and piperidine rings . This approach not only enhances yield but also simplifies purification processes.

Inhibitory Studies on PD-L1

A notable study focused on the binding affinity of compounds similar to (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone to PD-L1. Utilizing homogeneous time-resolved fluorescence assays, researchers evaluated several derivatives and established their potential as inhibitors for PD-L1 interactions, which are critical in tumor immune evasion .

Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of related imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated substantial inhibitory concentrations (MIC values) against strains such as Staphylococcus aureus and Escherichia coli, paving the way for further exploration into the antibacterial applications of this compound .

Comparison with Similar Compounds

Core Structural Variations

Compound Name / ID Core Structure Key Substituents Biological Target (if known)
(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone Piperidine 2-ethyl-1H-imidazole, 2-(trifluoromethyl)phenyl Not explicitly stated (see §2.3)
Compound 65 (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Piperidine Benzoimidazol-2-yl, 2-(trifluoromethyl)phenyl Retinol-binding protein antagonists
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Piperazine Benzoimidazol-2-yl, pyridinyl, 4-methoxybenzyl Dual histamine H1/H4 receptor ligands
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzoimidazole-pyridine Trifluoromethyl-imidazole, trifluoromethylphenyl, pyridinyloxy Kinase inhibitors (implied by patent)

Key Observations :

  • Piperidine vs.
  • Imidazole vs. Benzoimidazole : Benzoimidazole derivatives (e.g., ) introduce greater aromaticity and bulk, which may improve binding affinity but reduce solubility. The target compound’s 2-ethyl-imidazole offers a balance between hydrophobicity and steric demands.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 65 Piperazine-Benzoimidazole Patent Compound
Lipophilicity (LogP) High (CF3, ethyl-imidazole) High (CF3, benzoimidazole) Moderate (pyridine, methoxybenzyl) Very high (dual CF3, pyridinyloxy)
Metabolic Stability Likely stable (CF3 reduces oxidative metabolism) Stable (nonretinoid antagonist activity ) Variable (depends on piperazine substitution) High (multiple CF3 groups)
Biological Activity Undisclosed (structural analogs suggest kinase or GPCR targets) Retinol-binding protein antagonism Histamine receptor modulation Kinase inhibition (implied by patent claims)

Notes:

  • The trifluoromethyl group universally enhances metabolic stability across all compared compounds .
  • Ethyl-imidazole in the target compound may confer selectivity over benzoimidazole-containing analogs (e.g., ) by reducing steric hindrance at binding sites.

Structural-Activity Relationship (SAR) Insights

  • Trifluoromethyl Phenyl : Critical for hydrophobic interactions; its position (2- vs. 4-) affects binding orientation .
  • Imidazole Substitutions : 2-Ethyl groups (target) vs. benzoimidazole (): Ethyl may optimize steric bulk without overpenalizing solubility.
  • Heterocyclic Linkers : Piperidine/piperazine vs. pyridine (): Piperidine’s flexibility may favor entropic gains in binding, while pyridine rigidifies the structure.

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